molecular formula C15H13F3N2O2 B5885001 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

Cat. No.: B5885001
M. Wt: 310.27 g/mol
InChI Key: HDAMKETZPRJTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C15H13F3N2O2 and its molecular weight is 310.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid is 310.09291215 g/mol and the complexity rating of the compound is 422. The solubility of this chemical has been described as 41 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the tetrahydroindazole moiety suggests promising applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The compound has the following chemical properties:

  • Molecular Formula : C15H16F3N2O2
  • Molecular Weight : 320.30 g/mol
  • CAS Number : 890005-22-8

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with biological targets effectively. The biological activities of this compound include:

  • Antimicrobial Activity : Studies have demonstrated moderate antibacterial activity against various Gram-positive bacteria.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives exhibited varying degrees of antibacterial effects. Specifically, the compound showed inhibition zones against:

  • Staphylococcus aureus : 8 mm
  • Enterococcus faecium : 15 mm
    These results indicate a potential for development as an antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus8
Compound BEnterococcus faecium15
Compound CBacillus subtilis9

Anticancer Activity

The anticancer properties of this compound are currently under investigation. Initial studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. Further research is needed to elucidate the exact mechanisms and efficacy in vivo.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study synthesized several indazole derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the indazole structure significantly influenced the biological activity, suggesting that the trifluoromethyl group enhances potency against bacterial strains .
  • Evaluation of Anticancer Potential : An ongoing study is exploring the effects of this compound on various cancer cell lines. Early results show promise in inhibiting proliferation and inducing apoptosis, although comprehensive data is still pending .

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves coupling a substituted indazole scaffold with a benzoic acid derivative. Key steps include:

  • Cyclocondensation : Use of trifluoromethyl-substituted cyclohexanone intermediates to form the tetrahydroindazole core.
  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the benzoic acid moiety.
  • Optimization : Adjust pH to stabilize intermediates (e.g., basic conditions for deprotonation) and use catalysts like Pd(PPh₃)₄ for cross-coupling efficiency .
  • Yield Improvement : Purification via recrystallization (e.g., using ethanol/water mixtures) and monitoring reaction progress via HPLC or LC-MS to minimize side products .

Q. Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation. Purity thresholds should exceed 95% for biological assays .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and ¹H/¹³C NMR to verify the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and tetrahydroindazole ring protons (δ 1.5-3.0 ppm in ¹H NMR) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., compare observed mp with literature values like 248°C for analogs) .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethyl and tetrahydroindazole groups?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing trifluoromethyl with methyl or halogens) and evaluate changes in target binding (e.g., enzyme inhibition assays) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions between the trifluoromethyl group and hydrophobic binding pockets.
  • Data Interpretation : Compare IC₅₀ values of analogs to isolate contributions of specific functional groups. For example, reduced activity in methyl-substituted analogs may highlight the importance of fluorine’s electronegativity .

Q. Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Standardize protocols (e.g., ATP levels in cell viability assays) and include positive controls (e.g., known kinase inhibitors for kinase assays) .
  • Solubility Considerations : Address discrepancies caused by DMSO concentration thresholds (e.g., >1% may induce cytotoxicity) by using co-solvents like cyclodextrins .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., cell line specificity vs. compound stability). For example, lower activity in 3D cell models may reflect poor penetration of the tetrahydroindazole core .

Q. Advanced: What computational strategies are effective for predicting the metabolic stability of this compound?

Methodological Answer:

  • In Silico Metabolism : Use software like ADMET Predictor or MetaSite to identify likely metabolic hotspots (e.g., oxidation of the tetrahydroindazole ring or hydrolysis of the benzoic acid group).
  • Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict competitive inhibition or rapid clearance .
  • Validation : Compare computational predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) to refine models .

Q. Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the indazole ring. Lyophilized samples are stable for >12 months .
  • Solubility Management : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. For aqueous work, use PBS with 0.1% Tween-80 to prevent aggregation .

Q. Advanced: How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS for identification .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map downstream signaling effects (e.g., MAPK or PI3K-AKT pathways) .
  • In Vivo Validation : Utilize xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to correlate exposure with efficacy .

Properties

IUPAC Name

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)13-11-3-1-2-4-12(11)20(19-13)10-7-5-9(6-8-10)14(21)22/h5-8H,1-4H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAMKETZPRJTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331194
Record name 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578734-21-1
Record name 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (950 mg, 5.0 mmol), 4-iodobenzoic acid (1.24 g, 5.0 mmol), N,N-dimethylglycine (20 mol %, 103 mg, 1.0 mmol), copper (I) iodide (10 mol %, 95 mg, 0.5 mmol) and potassium carbonate (1.45 g, 10.5 mmol) in dimethylsulfoxide (15 ml) was stirred at 130° C. in an oil bath under argon for 3.25 hours. The reaction mix was then filtered under vacuum and the filtrate separated between ethyl acetate and water. The aqueous layer was retained and acidified to approximately Ph2 using 5M aqueous HCl. The aqueous fraction was then washed 3 times with ethyl acetate. The organic layers were combined and dried over sodium sulphate, and the solvent was removed by rotary evaporation to give the title compound as a brown solid (1.62 g, 100%).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
95 mg
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoate (600 mg, 1.85 mmol), sodium hydroxide (81 mg, 2.0 mmol), in ethanol (4 ml) and water (4 ml) was stirred at reflux for 1 hour. The reaction mix was allowed to cool and the ethanol was removed under reduced pressure and the residue was partitioned between diethyl ether (10 ml) and water (10 ml). The aqueous layer was separated and made acidic with 2N HCl, then extracted with dichloromethane. The organic layer was dried over sodium sulphate and evaporated under reduced pressure to give the title compound as a beige solid (222 mg, 39%)
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid
4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid
4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid
4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid
4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid
4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.